molecular formula C27H27N3O3 B2940730 4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 912902-34-2

4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No. B2940730
CAS RN: 912902-34-2
M. Wt: 441.531
InChI Key: UMBGRVGPMHXRFL-UHFFFAOYSA-N
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Description

4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Studies have demonstrated the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines and benzimidazole derivatives, showcasing the versatility of these structures in creating novel molecules with potential biological activities (Zohdi et al., 1997; Starrett et al., 1989). These syntheses often involve complex reactions that yield compounds with potential as pharmacological agents or as intermediates in further chemical reactions.

Biological Activity Exploration

Research into compounds containing benzo[d]imidazole and related structures has explored their potential as antiulcer agents and in the modulation of benzodiazepine receptors, indicating a wide range of possible pharmacological activities (Starrett et al., 1989; June et al., 1998). Such studies are crucial for identifying new therapeutic agents.

Catalysis and Material Science Applications

Compounds with benzimidazole motifs have been used as ligands in catalysts that facilitate various chemical transformations, including the oxidation of alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017). These catalysts are notable for their efficiency and reusability, making them valuable for sustainable chemical processes.

Photophysical Properties and DFT Computations

The synthesis and study of novel fluorophores based on benzimidazole derivatives highlight their potential in material science, particularly in the development of new luminescent materials (Padalkar et al., 2015). Computational studies, including density functional theory (DFT) analyses, complement these experimental investigations by providing insights into the electronic structure and photophysical properties of these compounds.

properties

IUPAC Name

4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-6-5-7-21(16-19)30-18-20(17-26(30)31)27-28-24-8-3-4-9-25(24)29(27)14-15-33-23-12-10-22(32-2)11-13-23/h3-13,16,20H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBGRVGPMHXRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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